molecular formula C21H18F2N2O2 B2660781 1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 953227-29-7

1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one

Cat. No.: B2660781
CAS No.: 953227-29-7
M. Wt: 368.384
InChI Key: KCJCKNPSVDLQJT-UHFFFAOYSA-N
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Description

1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline and oxazole intermediates, followed by their coupling to form the final product. Key steps may include:

    Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Synthesis of the oxazole ring: This can be accomplished via a cyclization reaction involving a nitrile and an aldehyde or ketone.

    Coupling of intermediates: The final step involves coupling the tetrahydroquinoline and oxazole intermediates through a nucleophilic substitution or condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such

Properties

IUPAC Name

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c1-13-2-3-15-10-17(23)8-9-19(15)25(13)21(26)12-18-11-20(27-24-18)14-4-6-16(22)7-5-14/h4-11,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCKNPSVDLQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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